molecular formula FeH2O4S B1148324 Iron dextran CAS No. 10124-49-9

Iron dextran

Cat. No.: B1148324
CAS No.: 10124-49-9
M. Wt: 153.93 g/mol
InChI Key: MVZXTUSAYBWAAM-UHFFFAOYSA-N
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Description

Iron dextran is an injectable complex of ferric hydroxide and a low-molecular-weight dextran used extensively in scientific research to study iron deficiency anemia and iron metabolism . This complex is designed for slow release, minimizing free iron toxicity and making it a valuable tool for creating controlled models of iron repletion . In research settings, it is particularly useful for investigating conditions where oral iron therapy is ineffective or impractical, such as in malabsorption syndromes (e.g., Crohn's disease, celiac disease), chronic blood loss, or in the context of chronic kidney disease . The mechanism of action involves uptake by the reticuloendothelial system macrophages, which metabolize the complex, releasing iron that then binds to transferrin for transport to the bone marrow . In the marrow, the iron is incorporated into heme, the essential component of hemoglobin, supporting erythropoiesis . A significant research application involves its use in preclinical animal models, such as for the study and prevention of iron-deficiency anemia . Researchers value this compound for its ability to be administered as a single, high dose, allowing for the study of total dose infusion (TDI) effects and iron storage dynamics . It is crucial to note that this compound can cause severe adverse effects, including anaphylactoid reactions and dose-dependent delayed side effects like arthralgias and myalgias, which are important areas of ongoing scientific investigation . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

iron;sulfuric acid
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InChI

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
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InChI Key

MVZXTUSAYBWAAM-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)O.[Fe]
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Molecular Formula

FeH2O4S
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Related CAS

16547-58-3, 10028-22-5 (Parent)
Record name Sulfuric acid, iron(2+) salt (1:?)
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Record name Sulfuric acid, iron salt (1:?)
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DSSTOX Substance ID

DTXSID80906016
Record name Sulfuric acid--iron (1/1)
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Molecular Weight

153.93 g/mol
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Physical Description

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5.
Record name IRON DEXTRAN
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection.
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Color/Form

Dark brown, slightly viscous solution

CAS No.

9004-66-4, 10124-49-9, 7720-78-7
Record name IRON DEXTRAN
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Record name Iron sulfate
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Preparation Methods

Acid Hydrolysis and Fractionation

Conventional iron dextran production begins with native dextran, a high molecular weight (≥1,000,000 Da) polymer synthesized by Leuconostoc mesenteroides via dextransucrase-mediated sucrose polymerization. Acid hydrolysis (typically using HCl) degrades this polymer into low molecular weight dextran (4,000–6,000 Da), but yields a broad molecular weight distribution (500–50,000 Da). Subsequent fractionation via ethanol precipitation or ultrafiltration membranes isolates the desired 3,000–6,000 Da fraction, though these steps introduce impurities and reduce overall yield. For example, membrane filtration with 5,000 Da and 1,000 Da cut-offs achieves >80% recovery of target dextran but requires stringent temperature (<40°C) and pressure (<0.3 MPa) controls to prevent denaturation.

Alkaline Complexation with Ferric Salts

The isolated dextran is reacted with ferric chloride (FeCl₃) under alkaline conditions (pH 10–12) to form this compound. A representative protocol involves:

  • Dissolving dextran (20% w/w) in NaOH (pH 12) at 65°C for 4 hours to oxidize hydroxyl groups.

  • Slowly adding 40% FeCl₃ while maintaining pH 6.5–7.0.

  • Dialyzing and lyophilizing the product.

This method produces this compound with 25–33% iron content, but excess Fe³⁺ residues necessitate extensive dialysis. Patents describe modifications, such as adding citric acid to stabilize the complex and reduce chloride ion contamination.

Enzymatic Synthesis Approaches

Dextransucrase Mutants for Low Molecular Weight Dextran

Recent advances employ engineered dextransucrases to synthesize low molecular weight dextran (3,000–5,000 Da) directly from sucrose, bypassing hydrolysis. Wild-type dextransucrases produce high molecular weight dextran (≥10,000 Da), but mutations at key active-site residues alter product profiles. For instance:

  • Q634A mutant : Synthesizes 84.5 g/L dextran with 86% α(1→6) and 14% α(1→4) glycosidic linkages, averaging 3,951 Da (PDI <1.3).

  • R515D mutant : Yields dextran of 5,000–10,000 Da, unsuitable for iron chelation.

These mutants reduce branching and favor chain termination, enabling one-step synthesis of clinical-grade dextran.

Purification Techniques

Enzymatically synthesized dextran requires purification to remove unreacted sucrose and byproducts. A three-stage membrane process achieves >80% recovery:

  • Microfiltration (MOF 205 membrane): Removes particulate matter.

  • Ultrafiltration (5,000 Da cut-off): Isolates dextran >5,000 Da.

  • Ultrafiltration (1,000 Da cut-off): Retains target dextran (1,000–5,000 Da).

This method outperforms solvent fractionation by avoiding ethanol-induced polymer aggregation.

Iron Chelation and Complex Formation

NaOH Oxidation and FeCl₃ Addition

Dextran’s hydroxyl groups are oxidized to carboxylate moieties under alkaline conditions, enhancing iron binding. Optimal parameters include:

  • Temperature : 65°C

  • Reaction time : 4 hours

  • FeCl₃ addition rate : 0.5 mL/min to prevent localized precipitation.

The resulting complex is dialyzed against deionized water to remove unbound iron, achieving a final iron content of 33.51% as measured by phenanthroline spectrophotometry.

Structural Characterization

FT-IR analysis confirms successful complexation via β-FeOOH vibrational modes at 860 cm⁻¹ and 684 cm⁻¹. Gel permeation chromatography (GPC) verifies dextran molecular weight using a calibration curve (M = −2069.2tR + 37,985), while ¹H NMR quantifies glycosidic linkage ratios (e.g., 86% α(1→6) in Q634A-derived dextran).

Comparative Analysis of Preparation Methods

Parameter Traditional Method Enzymatic Method
Dextran SourceAcid-hydrolyzed native dextranMutant dextransucrase synthesis
Molecular Weight (Da)3,000–6,000 (broad PDI)3,951 (PDI <1.3)
Iron Content25–33%33.51%
Yield60–70%84.5%
Key LimitationChloride ion contaminationHigh enzyme production cost

Enzymatic methods offer superior homogeneity and iron-loading capacity but require costly enzyme optimization .

Chemical Reactions Analysis

Types of Reactions: Iron dextran primarily undergoes complexation reactions. The ferric hydroxide forms a stable complex with dextran, which prevents the rapid release of free iron ions into the bloodstream.

Common Reagents and Conditions:

    Ferric Chloride (FeCl₃): Used as the iron source.

    Dextran: Acts as the complexing agent.

    Citric Acid: Maintains the pH during the reaction.

    Sodium Hydroxide (NaOH): Adjusts the pH to the desired level.

Major Products: The primary product of these reactions is the this compound complex, which is a dark brown, slightly viscous liquid suitable for intravenous or intramuscular administration .

Scientific Research Applications

Clinical Applications

Iron Deficiency Anemia Treatment

Iron dextran is commonly administered intravenously or intramuscularly to treat iron deficiency anemia, particularly in patients who cannot tolerate oral iron supplements. The compound's large molecular weight prevents renal excretion, allowing for prolonged bioavailability and effective iron replenishment in the body .

Case Study: Intravenous Administration in Inflammatory Bowel Disease

A study involving patients with inflammatory bowel disease demonstrated that intravenous this compound significantly increased hemoglobin levels compared to oral iron. After eight weeks, the mean increase in hemoglobin was 2.0 g/dL for those receiving this compound versus 0.6 g/dL for those on oral supplements .

Table 1: Comparison of Hemoglobin Increase

Treatment TypeMean Hemoglobin Increase (g/dL)Statistical Significance
Oral Iron0.6N/A
Intravenous this compound2.0P < 0.0001

Safety Profile
this compound has been associated with infusion reactions, but the incidence is relatively low compared to other intravenous iron formulations. In a cohort study, the rate of adverse events for this compound was found to be 3.8% .

Veterinary Applications

Use in Livestock
this compound is utilized as a feed additive in veterinary medicine, particularly for piglets to prevent anemia. It is administered orally at a dose of 1 mL/kg body weight during the first two weeks of life and is considered safe for use .

Regulatory Approval

The European Medicines Agency has included this compound in its list of pharmacologically active substances, confirming its safety and efficacy for use in food-producing animals .

Nutritional Applications

Parenteral Nutrition
In patients receiving total parenteral nutrition (TPN), this compound can be safely incorporated to address iron deficiency without significant risk of anaphylaxis or incompatibility issues . A study showed that patients receiving maintenance doses of this compound via TPN exhibited significant improvements in their iron status, with mean ferritin levels increasing from 10.9 to 107.6 mcg/L after treatment .

Imaging Applications

Diagnostic Imaging
this compound complexes have been explored as imaging agents due to their ability to enhance contrast in magnetic resonance imaging (MRI). The stability and properties of these complexes make them suitable candidates for further research in diagnostic applications .

Mechanism of Action

After administration, iron dextran is taken up by the reticuloendothelial system, where it is split into its components of iron and dextran. The iron is then bound to protein moieties to form hemosiderin or ferritin, which are the physiological forms of iron. This replenishes hemoglobin and depleted iron stores in the body .

Comparison with Similar Compounds

Iron Sucrose

  • Structure: Iron sucrose consists of ferric hydroxide nanoparticles bound to sucrose, forming a smaller complex (MW ~34–60 kDa) compared to LMW iron dextran (MW ~90–265 kDa) .
  • Safety :
    • A randomized double-blind trial found delayed reactions (e.g., arthralgia, fever) occurred in 31.4% of iron sucrose recipients vs. 12.3% with LMW this compound (RR = 2.55) .
    • However, retrospective analyses suggest iron sucrose has fewer severe HSRs than HMW this compound but comparable rates to LMW this compound .
  • Efficacy : Both agents show similar hemoglobin response rates, but iron sucrose requires more frequent dosing due to lower single-dose limits (200–400 mg vs. 1,000 mg for LMW this compound) .

Ferric Gluconate

  • Structure : A ferric hydroxide-sorbitol-gluconate complex (MW ~289–440 kDa) .
  • Safety :
    • Ferric gluconate has a lower risk of severe HSRs compared to HMW this compound but similar safety to LMW this compound .
    • In dialysis patients, ferric gluconate and LMW this compound showed comparable rates of adverse drug reactions (ADRs) .
  • Pharmacokinetics : Faster iron release than this compound, necessitating slower infusion rates .

Ferumoxytol

  • Structure: A superparamagnetic iron oxide nanoparticle coated with a semi-synthetic carboxymethyl dextran shell, distinct from traditional dextran formulations .
  • Advantages: Lower immunogenicity due to modified carbohydrate coating, reducing HSR risk . Approved for rapid high-dose infusion (510–1,020 mg in 15 minutes), unlike this compound .
  • Safety : Ferumoxytol’s HSR rates are comparable to iodine-based contrast agents and lower than HMW this compound .

Comparison with Oral Iron Formulations

Sucrosomial Iron

  • Structure: Iron oxide encapsulated in a phospholipid-sucrose matrix (Sucrosome® technology) .
  • Efficacy: In piglets, sucrosomial iron showed comparable therapeutic effects to this compound injections but with lower toxicity . Oral bioavailability is enhanced via nanoparticle uptake in enterocytes, bypassing traditional iron transporters .
  • Safety: No systemic oxidative stress or protein damage observed, unlike parenteral this compound .

Iron Oxide Nanoparticles (IONPs)

  • Structure : Dextran-coated IONPs (e.g., maghemite) are engineered for targeted delivery and reduced gastric degradation .

Pharmacokinetic and Physicochemical Properties

  • Iron Release: this compound releases iron slowly via macrophage phagocytosis, enabling sustained replenishment of stores . Ferumoxytol’s carboxymethyl dextran shell delays iron release, mimicking endogenous ferritin .
  • Stability :
    • Modern LMW this compound formulations (e.g., INFeD®) exhibit minimal lot-to-lot variability and resistance to thermal degradation compared to older products .

Biological Activity

Iron dextran is an injectable iron preparation used primarily for treating iron deficiency anemia, particularly in patients who do not respond adequately to oral iron supplements. This article explores the biological activity of this compound, focusing on its effects on lipid metabolism, oxidative stress, and clinical efficacy based on various studies.

This compound is a complex of ferric hydroxide and dextran, which facilitates the delivery of iron to the body. Upon administration, it dissociates to release iron ions that are then incorporated into hemoglobin and other iron-dependent proteins. This mechanism highlights its role in enhancing erythropoiesis and correcting iron deficiency.

1. Impact on Lipid Metabolism

Recent studies have demonstrated that this compound can significantly alter lipid metabolism. A study conducted on Fischer rats revealed that this compound injections increased serum cholesterol and triacylglycerol levels while decreasing the expression of key genes involved in fatty acid oxidation, such as pparα and cpt1a . The findings suggest that:

  • Increased Oxidative Stress : this compound was associated with heightened oxidative stress, indicated by elevated levels of carbonyl proteins and thiobarbituric acid reactive substances (TBARS) in the liver .
  • Altered Lipid Profiles : The treatment resulted in increased mRNA levels of apolipoprotein B-100 (apoB-100) and microsomal triglyceride transfer protein (MTP), which are crucial for lipid secretion .

2. Clinical Efficacy in Anemia Treatment

This compound has been shown to be effective in treating iron deficiency anemia in various clinical settings:

  • Intravenous vs. Oral Administration : A study involving patients with inflammatory bowel disease (IBD) found that those receiving intravenous this compound had a greater increase in hemoglobin levels compared to those on oral iron therapy, with a mean increase of 2.0 g/dL versus 0.6 g/dL after eight weeks . This underscores the efficacy of intravenous administration in cases where oral absorption is compromised.
Treatment TypeMean Hemoglobin Increase (g/dL)Statistical Significance
This compound2.0P < 0.0001
Oral Iron0.6-
  • Safety Profile : Although intravenous this compound can cause adverse reactions such as anaphylactoid reactions, the overall incidence is relatively low compared to other formulations like iron sucrose . A cohort study reported a 3.8% rate of infusion-related reactions for this compound .

Case Study 1: Efficacy in IBD Patients

A retrospective analysis of 33 IBD patients indicated that intravenous this compound effectively normalized hemoglobin levels in approximately one-third of patients who were more anemic at baseline compared to those receiving oral iron . This study highlights the importance of selecting appropriate routes for iron supplementation based on patient condition.

Case Study 2: Comparison with Iron Sucrose

A comparative study evaluated the effectiveness of this compound against iron sucrose for treating iron deficiency anemia. Both treatments significantly increased hemoglobin levels over six months; however, the adverse effects were slightly higher in the iron sucrose group .

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